6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core.
Functionalization: Introduction of the tosyl group at the 3-position of the quinoline ring.
Substitution: The 4-position of the quinoline ring is then substituted with an amine group.
Alkylation: The ethyl group is introduced at the 6-position.
Benzylation: Finally, the 4-methoxybenzyl group is attached to the nitrogen atom.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. The quinoline core is known to interfere with DNA synthesis and repair, which may contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
6-ETHYL-N-[(4-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: An alkaloid used in the treatment of malaria.
The uniqueness of this compound lies in its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-ethyl-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-4-19-9-14-24-23(15-19)26(28-16-20-7-10-21(31-3)11-8-20)25(17-27-24)32(29,30)22-12-5-18(2)6-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPVZXEQPCSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.